molecular formula C19H18ClN3O3 B11603936 5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B11603936
M. Wt: 371.8 g/mol
InChI Key: MKRUHIZBSKCRCE-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound belonging to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 1,3-dimethylbarbituric acid under acidic conditions, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced pyrimidoquinoline derivatives.

    Substitution: Formation of substituted pyrimidoquinoline derivatives.

Scientific Research Applications

5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Known for their anticancer and anti-inflammatory activities.

    Quinoline derivatives: Widely studied for their antimicrobial and antimalarial properties.

Uniqueness

5-(2-chlorophenyl)-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione stands out due to its unique structural features, which confer specific biological activities not commonly found in other similar compounds .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione

InChI

InChI=1S/C19H18ClN3O3/c1-22-17-16(18(25)23(2)19(22)26)14(10-6-3-4-7-11(10)20)15-12(21-17)8-5-9-13(15)24/h3-4,6-7,14,21H,5,8-9H2,1-2H3

InChI Key

MKRUHIZBSKCRCE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4Cl)C(=O)N(C1=O)C

Origin of Product

United States

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